molecular formula C11H14ClNO4S B8532640 N-boc-4-chlorobenzenesulfonamide

N-boc-4-chlorobenzenesulfonamide

Cat. No.: B8532640
M. Wt: 291.75 g/mol
InChI Key: KIAOVBQYQHQHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-boc-4-chlorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a chlorophenylsulfonyl group. This compound is commonly used in organic synthesis, particularly in the protection of amines during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-boc-4-chlorobenzenesulfonamide typically involves the reaction of p-chlorophenylsulfonyl chloride with tert-butoxycarbonylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-boc-4-chlorobenzenesulfonamide can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol, to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Deprotection Reactions: The primary product is the free amine, p-chlorophenylsulfonamide.

Scientific Research Applications

Chemistry: N-boc-4-chlorobenzenesulfonamide is widely used as a protecting group for amines in organic synthesis. It allows for the selective protection and deprotection of amines, facilitating multi-step synthetic processes.

Biology and Medicine: In biological research, this compound is used in the synthesis of peptide and protein analogs. The Boc group provides stability to the amine functionality during various chemical transformations.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its role as a protecting group ensures the integrity of the amine functionality during complex synthetic routes.

Mechanism of Action

The mechanism of action of N-boc-4-chlorobenzenesulfonamide primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality by preventing unwanted reactions. During deprotection, the Boc group is cleaved under acidic conditions, releasing the free amine. This process involves the formation of a carbamic acid intermediate, which subsequently decomposes to yield the amine and carbon dioxide.

Comparison with Similar Compounds

    N-t-butoxycarbonyl-p-toluenesulfonamide: Similar structure but with a toluenesulfonyl group instead of a chlorophenylsulfonyl group.

    N-t-butoxycarbonyl-p-bromophenylsulfonamide: Similar structure but with a bromophenylsulfonyl group instead of a chlorophenylsulfonyl group.

Uniqueness: N-boc-4-chlorobenzenesulfonamide is unique due to the presence of the chlorophenylsulfonyl group, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can influence the compound’s electronic properties and reactivity, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

IUPAC Name

tert-butyl N-(4-chlorophenyl)sulfonylcarbamate

InChI

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)

InChI Key

KIAOVBQYQHQHGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The commercially available p-chlorophenylsulfonyl isocyanate (15.0 g, 58.6 mmol) is added dropwise to t-butanol (90 ml) and the mixture is allowed to stir at room temperature for 60 hours. The solvent is evaporated and the white solid is recrystallized from hexane and ethylacetate to obtain N-t-butoxycarbonyl-p-chlorophenylsulfonamide, m.p. 98°-99° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

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